2-hydrazinyl-1,3-Propanediol
Description
2-Hydrazinyl-1,3-propanediol (CAS: 174402-58-5) is a diol derivative featuring a hydrazinyl (-NH-NH₂) substituent at the C2 position of the propanediol backbone. This compound has garnered attention due to its role as a substrate for enzymatic oxidation by ADH IIG from Pseudomonas putida HK5, where its structural configuration (2-amino-1,3-propanediol) enhances catalytic efficiency compared to other amino-propanediol isomers . Its hydrazinyl group also enables reactivity in synthesizing hydrazone derivatives, which are pivotal in medicinal chemistry .
Properties
Molecular Formula |
C3H10N2O2 |
|---|---|
Molecular Weight |
106.12 g/mol |
IUPAC Name |
2-hydrazinylpropane-1,3-diol |
InChI |
InChI=1S/C3H10N2O2/c4-5-3(1-6)2-7/h3,5-7H,1-2,4H2 |
InChI Key |
WUIYQFDCODJYLD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)NN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-1,3-Propanediol typically involves the reaction of hydrazine with 1,3-dihydroxypropane. One common method includes the following steps:
Starting Materials: Hydrazine hydrate and 1,3-dihydroxypropane.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or water.
Procedure: Hydrazine hydrate is added dropwise to a solution of 1,3-dihydroxypropane in the solvent. The mixture is heated under reflux for several hours until the reaction is complete.
Isolation: The product is isolated by evaporating the solvent and purifying the residue through recrystallization.
Industrial Production Methods
Industrial production of 2-hydrazinyl-1,3-Propanediol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-hydrazinyl-1,3-Propanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives of 2-hydrazinyl-1,3-Propanediol.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazine compounds.
Scientific Research Applications
2-hydrazinyl-1,3-Propanediol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-hydrazinyl-1,3-Propanediol involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Structural Analogs in Antifungal Therapeutics
2-Hydrazinyl-1,3-thiazole derivatives (e.g., compounds 7a–c) exhibit potent anti-Candida activity, with MIC values comparable to fluconazole. The thiazole heterocycle and C4 lipophilic substituents enhance fungal membrane disruption via interactions with lanosterol-C14α-demethylase (CYP51), a target in ergosterol biosynthesis. In contrast, 2-hydrazinyl-1,3-propanediol lacks the thiazole ring, limiting its direct antifungal efficacy but highlighting the importance of heterocyclic moieties in drug design .
Hydrazinyl Heterocycles in Antiplatelet and Anti-TB Agents
2-Hydrazinyl-1,3,4-thiadiazole derivatives demonstrate dual biological roles:
- Antiplatelet activity : Hydrazone groups inhibit COX enzymes, reducing platelet aggregation .
- Anti-tuberculosis activity : Compounds 35 and 36 show efficacy against multidrug-resistant Mycobacterium tuberculosis strains .
The thiadiazole scaffold provides rigidity and electronic effects absent in 2-hydrazinyl-1,3-propanediol, underscoring the role of heterocycle diversity in target specificity.
Positional Isomerism in Biocatalysis
Enzymatic studies reveal that 2-amino-1,3-propanediol is oxidized 3× faster by ADH IIG than (±)-3-amino-1,2-propanediol, emphasizing the critical influence of amino group positioning on substrate recognition . This contrasts with 3-chloro-1,2-propanediol, a halogenated analog used in analytical studies, where chlorine substitution alters hydrophobicity and toxicity profiles .
Physicochemical and Functional Comparisons
Table 1: Key Properties and Activities of 2-Hydrazinyl-1,3-Propanediol and Analogs
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